2-Chloro-6-fluoro-7-methoxyquinazoline
Description
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)4-12-9(10)13-7/h2-4H,1H3 |
InChI Key |
YTDLZBDNUNJXJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Halogenation : Chlorination at the 2-position of the quinazoline nucleus is achieved using reagents like thionyl chloride or phosphorus oxychloride in the presence of an organic solvent.
- Fluorination : Introduction of a fluorine atom is typically performed using fluorinated anilines or other fluorinated intermediates.
- Methoxylation : The methoxy group is introduced either through methylation or by starting with a methoxy-substituted precursor.
Specific Preparation Methods
Method 1: Reaction with Halogenating Agents
- Starting Material : 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate.
- Procedure :
- React the starting material with phosphorus oxychloride (POCl₃) in toluene at elevated temperatures (e.g., 75–78°C).
- Introduce a fluorinated aniline (e.g., 2-fluoroaniline) to replace the oxygen group with a fluoroaryl moiety.
- The resulting intermediate undergoes chlorination at the 2-position using thionyl chloride or phosphorus oxychloride.
- Reaction Conditions :
Method 2: Sequential Nucleophilic Substitution
- Starting Material : A quinazoline derivative with pre-installed methoxy and fluoro groups.
- Procedure :
- Chlorinate the quinazoline nucleus selectively at the 2-position using reagents like phosphorus oxychloride.
- Use ammonium hydroxide in a polar protic solvent like methanol to stabilize intermediates and complete substitution reactions.
- Reaction Conditions :
Summary Table of Reaction Conditions
| Step | Reagent/Conditions | Temperature Range | Solvent |
|---|---|---|---|
| Halogenation | Phosphorus oxychloride, thionyl chloride | 60–90°C | Toluene |
| Fluorination | Fluorinated aniline | Room temp–75°C | Organic solvent |
| Methoxylation | Methoxy-substituted precursor | Room temp | Methanol |
Notes on Optimization
-
- Thionyl chloride and phosphorus oxychloride are preferred for chlorination due to their high reactivity and compatibility with organic bases.
- Fluorinated anilines ensure selective introduction of the fluorine atom.
-
- Maintaining optimal temperatures (60–90°C) during halogenation minimizes side reactions and ensures high yields.
-
- Polar protic solvents like methanol are essential for stabilizing intermediates during nucleophilic substitution steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .
Scientific Research Applications
2-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the quinazoline ring significantly alter molecular properties. Below is a comparative analysis with key analogues:
Key Observations:
- Chlorine Position: In the target compound, chlorine at position 2 increases electrophilicity at the adjacent nitrogen, enhancing reactivity in nucleophilic substitution reactions.
- Fluorine Position : Fluorine at position 6 (target compound) vs. position 7 (4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline) impacts hydrogen-bonding and steric interactions. Fluorine’s small size and high electronegativity optimize binding to hydrophobic enzyme pockets .
- Methoxy Group: The methoxy group at position 7 (target compound) improves solubility compared to methyl substituents (e.g., 4-Chloro-6-fluoro-2-methylquinazoline). This group also participates in hydrogen bonding, as seen in crystal structures of related quinazolinones .
Structural Rigidity and Planarity
The quinazoline core is inherently planar, a feature critical for intercalation into DNA or binding to enzyme active sites. For example, 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol (a kinase inhibitor intermediate) exhibits a planar quinazoline system with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring, optimizing interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
